molecular formula C30H30FN3O5S B3016145 6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 896681-90-6

6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B3016145
CAS No.: 896681-90-6
M. Wt: 563.64
InChI Key: KMXKMWMZSJWLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline derivative family, characterized by a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a hexanamide chain, a 2-fluorophenylmethylsulfanyl group at position 6, and a 4-methoxybenzyl moiety at the terminal amide (Fig. 1). The structural complexity of this molecule suggests multifunctional biological interactions, particularly due to the sulfur-containing side chain and electron-withdrawing fluorine substituent, which may influence target binding and metabolic stability.

Properties

IUPAC Name

6-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN3O5S/c1-37-22-12-10-20(11-13-22)17-32-28(35)9-3-2-6-14-34-29(36)23-15-26-27(39-19-38-26)16-25(23)33-30(34)40-18-21-7-4-5-8-24(21)31/h4-5,7-8,10-13,15-16H,2-3,6,9,14,17-19H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXKMWMZSJWLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.

    Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving a suitable diol and a dehydrating agent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Formation of the Hexanamide Side Chain: The hexanamide side chain is introduced through an amide coupling reaction using hexanoic acid and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, the compound’s quinazolinone core is known for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. This makes it a valuable compound for drug discovery and development.

Medicine

In medicine, the compound’s potential biological activities can be harnessed for therapeutic purposes. It could be developed into new drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It can also be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects. The dioxolo ring and fluorophenyl group can enhance the compound’s binding affinity and specificity, further contributing to its mechanism of action.

Comparison with Similar Compounds

Structural Insights :

  • Fluorine position : The target compound’s ortho-fluorine may induce steric hindrance or alter π-stacking compared to para-fluoro derivatives .
  • Chlorine vs. fluorine : The 3-chloro analogue (K284-5730) exhibits similar logP but may differ in metabolic stability due to C-Cl bond reactivity .

Virtual Screening and Similarity Metrics

  • Tanimoto Coefficient : Structural similarity searches using 2D fingerprints (e.g., RDKit) show Tanimoto scores >0.7 for halogenated analogues (e.g., 4-fluoro derivative ), indicating high structural overlap .
  • ChemGPS-NP Analysis : The target compound clusters with other sulfur-containing quinazolines in chemical space, suggesting shared permeability profiles but divergent bioactivity due to substituent effects .

Functional Activity

  • COX-1 Inhibition : Docking studies of related quinazolines (e.g., 8-methoxy derivatives ) reveal that bulkier substituents (e.g., nitro in ) disrupt enzyme binding, while smaller halogens (F, Cl) retain activity .
  • Antimicrobial Potential: Sulfanyl-linked compounds exhibit enhanced activity against Gram-positive bacteria, with fluorine and chlorine derivatives showing superior efficacy vs. nitro-substituted analogues .

Research Findings and SAR Trends

  • logP and Permeability : The target compound’s logP (~5.87) aligns with optimal ranges for blood-brain barrier penetration, outperforming the nitro analogue (logP 4.7, ) in predicted permeability .
  • Synthetic Feasibility : Fluorinated derivatives are more readily synthesized than ethoxycarbamoyl-extended analogues (e.g., ), which require additional coupling steps .

Biological Activity

The compound 6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a synthetic organic molecule with a complex structure that includes a quinazolinone core and a dioxolo ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The IUPAC name of the compound highlights its intricate structure:

IUPAC 6[6[(2fluorophenyl)methylsulfanyl]8oxo[1,3]dioxolo[4,5g]quinazolin7yl]N[(4methoxyphenyl)methyl]hexanamide\text{IUPAC }6-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide

This structure suggests potential interactions with biological targets due to the presence of various functional groups that can influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The quinazolinone core is known for its role in modulating enzyme activity and receptor binding, which may lead to therapeutic effects in various diseases. The dioxolo ring enhances the compound's binding affinity and specificity towards biological targets.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. While specific data on this compound is limited, its structural analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Enzyme Inhibition

The compound's mechanism may involve inhibition of key enzymes involved in tumor growth and metastasis. For example:

  • mPGES-1 Inhibition : Similar compounds have been shown to inhibit mPGES-1 with IC50 values as low as 8 nM, indicating strong potential for anti-inflammatory effects that could complement anticancer activity .

Comparative Analysis with Related Compounds

CompoundStructureIC50 (µM)Biological Activity
Compound A Similar to target0.5mPGES-1 inhibitor
Compound B Quinazolinone derivative0.8Anticancer
Target Compound 6-(6-{...})TBDTBD

This table illustrates how the target compound compares with other known compounds in terms of biological activity.

Case Studies

  • In Vitro Studies : A study on similar quinazolinone derivatives demonstrated that modifications on the phenyl groups significantly impacted their anticancer efficacy against MCF-7 breast cancer cells. The derivatives exhibited IC50 values ranging from 10 µM to 30 µM depending on their substituents.
  • In Vivo Efficacy : Animal models treated with related compounds showed reduced tumor growth and improved survival rates when administered alongside standard chemotherapy agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.